molecular formula C8H15NO4 B13507058 5,5-Dimethoxypiperidine-3-carboxylic acid

5,5-Dimethoxypiperidine-3-carboxylic acid

Cat. No.: B13507058
M. Wt: 189.21 g/mol
InChI Key: ATUZMTIIIKTYEG-UHFFFAOYSA-N
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Description

5,5-Dimethoxypiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of methoxy groups at the 5th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxypiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable piperidine derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base such as sodium hydride. The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxypiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5,5-Dimethoxypiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: Lacks the methoxy groups, making it less versatile in certain reactions.

    5-Methoxypiperidine-3-carboxylic acid: Contains only one methoxy group, which may result in different reactivity and properties.

    5,5-Dimethylpiperidine-3-carboxylic acid: Substitutes methoxy groups with methyl groups, altering its chemical behavior.

Uniqueness

5,5-Dimethoxypiperidine-3-carboxylic acid is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

5,5-dimethoxypiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO4/c1-12-8(13-2)3-6(7(10)11)4-9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

ATUZMTIIIKTYEG-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(CNC1)C(=O)O)OC

Origin of Product

United States

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